molecular formula C10H17NO3S B2817039 1-(7,7-Dimethyl-1,1-dioxo-1,4-thiazepan-4-yl)prop-2-en-1-one CAS No. 2224473-71-4

1-(7,7-Dimethyl-1,1-dioxo-1,4-thiazepan-4-yl)prop-2-en-1-one

Cat. No. B2817039
CAS RN: 2224473-71-4
M. Wt: 231.31
InChI Key: SWCKQJLNVVRIII-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazepan, which is a seven-membered heterocyclic compound containing nitrogen and sulfur . The presence of the dioxo group suggests that it has two carbonyl (C=O) groups .


Molecular Structure Analysis

The molecular structure of such compounds typically involves a seven-membered ring (thiazepan) with various substitutions. The dimethyl-dioxo group suggests two methyl groups and two carbonyl groups attached to the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of polar functional groups (like the dioxo group) could make the compound more soluble in polar solvents .

Mechanism of Action

The mechanism of action would depend on the use of the compound. For example, many heterocyclic compounds exhibit biological activity and are used in medicinal chemistry . Without more information, it’s difficult to speculate on the specific mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. It’s important to handle all chemicals with appropriate safety measures. Without specific information on this compound, it’s difficult to provide detailed safety and hazard information .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. This could include investigating its physical and chemical properties, biological activity, and potential uses in fields like medicinal chemistry .

properties

IUPAC Name

1-(7,7-dimethyl-1,1-dioxo-1,4-thiazepan-4-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3S/c1-4-9(12)11-6-5-10(2,3)15(13,14)8-7-11/h4H,1,5-8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCKQJLNVVRIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CCS1(=O)=O)C(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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